A Comprehensive Technical Guide on the Synthesis and Characterization of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
A Comprehensive Technical Guide on the Synthesis and Characterization of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
This guide provides an in-depth exploration of the synthesis and characterization of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine, a molecule of significant interest within the domain of medicinal chemistry. The benzoxazole scaffold is a privileged structure, known to impart a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed, scientifically-grounded protocol for the preparation and rigorous analysis of this specific derivative.
Introduction: The Significance of the Benzoxazole Core
The benzoxazole ring system, an aromatic bicyclic heterocycle, is a cornerstone in the development of novel therapeutic agents.[3][4][5] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal pharmacophore for engaging with biological targets.[4][6] The strategic placement of substituents on the benzoxazole core allows for the fine-tuning of a compound's physicochemical properties and biological activity. The target molecule, 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine, features a tolyl group at the 2-position, a methyl group at the 7-position, and a crucial amine functionality at the 5-position, which can serve as a key site for further chemical modification or as a critical pharmacophoric element.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target compound suggests a multi-step synthetic pathway commencing with readily accessible starting materials. The core benzoxazole ring is typically formed via the condensation of a 2-aminophenol with a carboxylic acid derivative.[7][8][9] The amine functionality at the 5-position can be introduced by the reduction of a nitro group, a common and reliable transformation in organic synthesis. This leads to the identification of 7-Methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole as a key intermediate. This nitro-substituted benzoxazole can, in turn, be synthesized from the condensation of 2-amino-6-methyl-4-nitrophenol and 4-methylbenzoyl chloride. The synthesis of the substituted aminophenol precursor can be achieved through the selective nitration of 2-amino-6-methylphenol.
Synthetic Pathway and Experimental Protocols
The synthesis of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine is proposed as a three-step process. The following sections provide detailed, step-by-step protocols for each transformation.
Step 1: Synthesis of 2-Amino-6-methyl-4-nitrophenol
The initial step involves the regioselective nitration of 2-amino-6-methylphenol. The directing effects of the hydroxyl and amino groups favor nitration at the position para to the hydroxyl group.
Protocol:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve 2-amino-6-methylphenol in concentrated sulfuric acid.
-
Slowly add a solution of nitric acid in sulfuric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2-amino-6-methyl-4-nitrophenol.
Step 2: Synthesis of 7-Methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole
This step involves the formation of the benzoxazole ring through the condensation of the synthesized aminophenol with 4-methylbenzoyl chloride.
Protocol:
-
To a solution of 2-amino-6-methyl-4-nitrophenol in a suitable solvent such as pyridine or N,N-dimethylformamide, add 4-methylbenzoyl chloride.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 7-Methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole.[10]
Step 3: Synthesis of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
The final step is the reduction of the nitro group to the target amine. A variety of reducing agents can be employed for this transformation, with tin(II) chloride in ethanol being a common and effective choice.
Protocol:
-
Suspend 7-Methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole in ethanol.
-
Add an excess of tin(II) chloride dihydrate and heat the mixture at reflux for 3-4 hours.
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine.
Caption: Synthetic pathway for the target molecule.
Comprehensive Characterization
Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine.[11]
Spectroscopic Data
The following tables summarize the expected spectroscopic data for the final product based on the analysis of similar benzoxazole derivatives.[1][6][11][12][13]
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.05 | d | Aromatic H (tolyl) |
| ~7.30 | d | Aromatic H (tolyl) |
| ~7.10 | s | Aromatic H (benzoxazole) |
| ~6.80 | s | Aromatic H (benzoxazole) |
| ~3.80 | br s | -NH₂ |
| ~2.45 | s | -CH₃ (tolyl) |
| ~2.40 | s | -CH₃ (benzoxazole) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C=N (benzoxazole) |
| ~150 | C-O (benzoxazole) |
| ~145 | C-NH₂ (benzoxazole) |
| ~142 | Quaternary C (tolyl) |
| ~130 | Aromatic CH (tolyl) |
| ~128 | Aromatic CH (tolyl) |
| ~125 | Quaternary C (benzoxazole) |
| ~120 | Aromatic CH (benzoxazole) |
| ~115 | Aromatic CH (benzoxazole) |
| ~110 | Quaternary C (benzoxazole) |
| ~21 | -CH₃ (tolyl) |
| ~16 | -CH₃ (benzoxazole) |
Table 3: Predicted IR and Mass Spectrometry Data
| Technique | Expected Values | Assignment |
| IR (cm⁻¹) | ~3400-3300 | N-H stretching (amine) |
| ~1620 | C=N stretching | |
| ~1580 | C=C stretching (aromatic) | |
| ~1240 | C-O stretching | |
| MS (ESI) | m/z [M+H]⁺ | Consistent with C₁₅H₁₄N₂O |
Experimental Workflow for Characterization
Caption: Workflow for compound characterization.
Conclusion
This technical guide outlines a robust and logical synthetic route for the preparation of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine. The provided protocols are based on established chemical principles and are designed to be reproducible in a standard laboratory setting. The detailed characterization workflow ensures the unambiguous identification and verification of the target molecule's structure and purity. The accessibility of this compound will facilitate further investigation into its potential as a scaffold in medicinal chemistry and drug discovery programs.
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